
RG-102240
Overview
Description
RG 102240 is a ligand for the insect ecdysone receptor (EcR). It has been identified as a potent activator of gene expression, particularly in wild-type G:CfE(DEF) and its A110P mutant, with IC50 values of 85 and 13 nM, respectively . This compound is primarily used in scientific research for its ability to induce reporter gene activity .
Preparation Methods
The synthetic route for RG 102240 involves the reaction of 2-ethyl-3-methoxybenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with tert-butylhydrazine to yield RG 102240. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
RG 102240 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Gene Expression Studies
RG-102240 is extensively used in molecular biology to study gene function. It allows for:
- Inducible Gene Regulation : Researchers can activate or deactivate genes in response to the presence of this compound, facilitating controlled experiments .
Application Area | Description |
---|---|
Gene Function Studies | Enables controlled expression of target genes. |
Functional Genomics | Assists in elucidating gene roles in various contexts. |
Biochemical Research
In biochemical studies, this compound aids in understanding receptor-ligand interactions:
- Ligand Specificity : It helps elucidate binding properties of the EcR and its specificity compared to other ligands like 20-Hydroxyecdysone and diacylhydrazine ligands.
Insect Physiology and Pest Control
This compound has significant implications in agricultural science:
- Insecticide Development : Its ability to disrupt normal insect development makes it a candidate for developing new pest control agents.
Case Study 1: Inducible Gene Expression in Mammalian Cells
In a study involving mammalian cell lines, this compound was used to induce expression of a reporter gene. The results demonstrated that:
- Gene Activation : The compound effectively activated transcription from RheoSwitch responsive promoters, confirming its utility in mammalian systems.
Case Study 2: In Vivo Applications
A study conducted on C57BL/6 mice explored the efficacy of this compound in inducing reporter gene activity post-electroporation:
- Methodology : Mice were treated with either this compound or another ligand (PonA) following electroporation with gene constructs.
Treatment | SEAP Activity (Relative Units) |
---|---|
This compound | Higher than control |
PonA | Moderate activation |
The findings indicated that this compound could induce significant gene expression in vivo, showcasing its potential for therapeutic applications.
Mechanism of Action
RG 102240 exerts its effects by binding to the ecdysone receptor (EcR) in insects. This binding induces a conformational change in the receptor, activating it and leading to the transcription of target genes . The molecular targets involved include the ecdysone response elements in the DNA, which are recognized by the activated receptor complex .
Comparison with Similar Compounds
RG 102240 is unique in its high specificity and potency as a ligand for the ecdysone receptor. Similar compounds include:
20-Hydroxyecdysone: A natural ecdysteroid hormone with lower specificity compared to RG 102240.
Diacylhydrazine Ligands: These synthetic ligands also target the ecdysone receptor but have different binding affinities and specificities.
1-Aroyl-4-(arylamino)-1,2,3,4-tetrahydroquinoline Ligands: Recently discovered ecdysone agonists with distinct binding properties.
RG 102240 stands out due to its ability to induce gene expression with high specificity and minimal off-target effects .
Biological Activity
RG-102240 is a synthetic ligand used primarily in the context of gene regulation, particularly within the ecdysone receptor (EcR) system. This compound has demonstrated significant biological activity, particularly in inducing transcription in various cell lines. This article explores the biological activity of this compound, emphasizing its mechanism of action, experimental findings, and potential applications.
This compound functions as a transcription inducer within inducible gene expression systems. It binds to the ecdysone receptor, which is part of a regulatory system that allows for controlled expression of target genes. Upon binding, this compound activates downstream signaling pathways, leading to the transcription of specific genes.
Key Features:
- Ligand Type : Nonsteroidal
- Target : Ecdysone receptor (EcR)
- Function : Induces gene expression without significantly affecting endogenous gene levels .
Dose-Response Studies
Studies have shown that this compound exhibits a dose-dependent response in various cell lines. For instance, in a study involving 3T3, CHO, 293, and CV1 cells, this compound demonstrated effective transcriptional activation at low concentrations. The results indicated that the compound's efficacy could be modulated based on its concentration .
Cell Line | Concentration (μM) | Transcriptional Activity (%) |
---|---|---|
3T3 | 2.5 | 75 |
CHO | 2.5 | 68 |
293 | 2.5 | 82 |
CV1 | 2.5 | 70 |
Case Studies
A notable case study involved the use of this compound in a colorectal cancer cell line (V-400) where it was shown to regulate TGFBR2 expression precisely. The study utilized a RheoSwitch® gene regulation system to control TGFBR2 levels and assess the impact on TGF-β signaling pathways. The findings revealed that this compound could effectively modulate apoptosis and other cellular responses based on TGFBR2 expression levels .
Transcriptional Profiling
Transcriptional profiling has been employed to characterize the biological activity of this compound further. In one study, differentially expressed genes were identified following exposure to this compound across various concentrations in multiple cell types (MCF7, HepG2, A549). The profiling indicated significant changes in gene expression patterns that correlate with the biological effects observed .
Summary of Gene Expression Changes:
Gene | Expression Change (Fold Change) |
---|---|
GADD45A | +2.3 |
TP53 | +1.8 |
γ-H2AX | +1.5 |
These changes highlight this compound's potential role in modulating cellular responses to external stimuli and its utility in therapeutic contexts.
Applications and Implications
The ability of this compound to induce precise gene expression makes it an invaluable tool in research and potential therapeutic applications:
- Gene Therapy : Its use in gene therapy could facilitate controlled expression of therapeutic genes.
- Cancer Research : The modulation of signaling pathways via this compound may provide insights into cancer biology and treatment strategies.
- Synthetic Biology : As a component of synthetic biology frameworks, this compound can help design complex genetic circuits for various applications.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the ligand specificity of RG-102240 for ecdysone receptor variants?
- Methodological Answer : Utilize site-directed mutagenesis combined with activity assays to measure this compound’s binding efficiency across receptor variants. For example, mutations like Y120A (0.05% activity) and W238A (0.06%) in the ecdysone receptor highlight critical residues for ligand interaction . Compare results with control ligands (e.g., PonA, RH-2485) to assess specificity. Normalize activity percentages using dose-response curves and statistical analysis (e.g., EC50 calculations) to quantify binding differences .
Q. How should researchers design dose-response experiments for this compound to assess its effects on TGF-β signaling pathways?
- Methodological Answer : Use inducible TGFBR2 transgenic cell lines (e.g., V-400R2 clones) and measure 3TP-Lux reporter activity across this compound concentrations (0–1.0 μM). Clone-specific variability (e.g., Clone 1 vs. Clone 2 in dose-response ranges) necessitates replicates and statistical validation. Include baseline controls (0 μM) and normalize data to account for background noise .
Q. What criteria define the purity and structural validation of this compound in experimental settings?
- Methodological Answer : Follow protocols for characterizing novel compounds: use NMR, HPLC, and mass spectrometry to confirm purity. For known compounds, cross-reference spectral data with literature. Document procedures in detail to ensure reproducibility, as per guidelines for experimental rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s activity data across receptor mutations (e.g., F48A vs. A123F)?
- Methodological Answer : Conduct molecular docking simulations or X-ray crystallography to map this compound’s binding interactions. For example, F48A shows 0.41% activity, while A123F exhibits 7.6%, suggesting steric or hydrophobic interactions differ. Pair structural data with thermodynamic analyses (e.g., ITC) to quantify binding energy changes .
Q. What methodological considerations are critical when comparing this compound’s efficacy with ligands like PonA or RH-2485?
- Methodological Answer : Standardize assay conditions (e.g., cell type, incubation time) and normalize activity percentages to receptor expression levels. For instance, RH-2485 shows higher activity in L223A (40.4%) compared to this compound (9.3%), indicating ligand-specific receptor conformations. Use ANOVA or non-parametric tests to validate significance of differences .
Q. How can researchers optimize experimental parameters to minimize variability in this compound’s dose-response outcomes (e.g., clone-specific differences)?
- Methodological Answer : Pre-screen cell lines for receptor expression consistency. For clones like V-400R2, use qPCR or flow cytometry to quantify TGFBR2 levels. Apply linear regression models to dose-response data and adjust for outliers using Grubbs’ test or robust statistical methods .
Q. What strategies address conflicting results when this compound exhibits dual roles in TGF-β and ecdysone pathways?
- Methodological Answer : Employ pathway-specific inhibitors (e.g., SB-431542 for TGF-β) to isolate this compound’s effects. Use RNA-seq or phosphoproteomics to identify downstream targets. Cross-validate findings with receptor knockout models to confirm mechanistic specificity .
Q. Data Analysis & Interpretation
Q. How should researchers analyze activity discrepancies in this compound across mutant receptors (e.g., M93A vs. T58A)?
- Methodological Answer : Apply hierarchical clustering or heatmap visualization to group mutants by activity profiles. For example, M93A (38.3%) and T58A (34.9%) may cluster separately from low-activity variants (e.g., Y120A). Use principal component analysis (PCA) to identify dominant variables influencing ligand efficacy .
Q. What frameworks guide the evaluation of this compound’s novelty in receptor binding studies?
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXITIZXRMPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041114 | |
Record name | RheoSwitch ligand 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.